molecular formula C18H18N4O5S2 B2914566 methyl 3-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 2034225-23-3

methyl 3-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2914566
CAS No.: 2034225-23-3
M. Wt: 434.49
InChI Key: PTMODLPEBGZLNX-UHFFFAOYSA-N
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Description

Methyl 3-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic molecule featuring a distinctive arrangement of a pyridopyrimidine core, a piperidine ring, a sulfonyl group, and a thiophene carboxylate ester. This compound combines various functional groups, each contributing unique chemical properties that make it of significant interest in synthetic chemistry and potentially beneficial in pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of methyl 3-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate typically involves a multi-step synthetic process:

  • Formation of the pyridopyrimidine core: : Starting with a pyridine derivative, a series of condensation reactions form the pyridopyrimidine structure.

  • Attachment of the piperidine ring: : Via nucleophilic substitution or reductive amination, the piperidine ring is attached to the pyridopyrimidine core.

  • Introduction of the sulfonyl group: : Sulfonyl chloride reacts with the amine group on the piperidine ring under basic conditions.

  • Formation of the thiophene carboxylate ester: : The thiophene ring is introduced through palladium-catalyzed coupling reactions, followed by esterification to yield the final compound.

Industrial Production Methods

In an industrial setting, these reactions are scaled up with optimized reaction conditions, including precise temperature control, solvent selection, and purification methods. Continuous flow reactors might be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation reactions, potentially forming sulfoxides or sulfones.

  • Reduction: : The nitro group in intermediates may be reduced to amines.

  • Substitution: : Halogenated derivatives may undergo nucleophilic or electrophilic substitution.

Common Reagents and Conditions

  • Oxidation: : Utilizes oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Commonly employs reducing agents such as lithium aluminium hydride or catalytic hydrogenation.

  • Substitution: : Involves reagents like sodium hydride or organolithium compounds.

Major Products

  • Oxidation produces sulfoxides and sulfones.

  • Reduction yields amines or alcohols.

  • Substitution results in a variety of substituted pyridopyrimidine derivatives.

Scientific Research Applications

Chemistry

  • Serves as a building block for more complex molecules in synthetic organic chemistry.

Biology

  • Acts as a ligand in binding studies with biological macromolecules.

Medicine

  • Explored for its potential as a pharmaceutical agent, particularly in treatments involving its unique binding properties.

Industry

  • Employed in the development of advanced materials with specific electronic or photophysical properties.

Mechanism of Action

Molecular Targets and Pathways

  • Mechanism: : The compound likely interacts with enzyme active sites or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking.

  • Pathways: : In medicinal chemistry, it may inhibit specific enzymes or modulate receptor activity, influencing pathways related to disease.

Comparison with Similar Compounds

Unique Features

  • The combination of a pyridopyrimidine core and piperidine sulfonyl thiophene ester makes it distinct in its physicochemical properties and potential biological activities.

List of Similar Compounds

  • Compounds with pyridopyrimidine core structures.

  • Derivatives of piperidine sulfonyl thiophene.

  • Other esterified thiophene carboxylates.

Properties

IUPAC Name

methyl 3-[4-(4-oxopyrido[2,3-d]pyrimidin-3-yl)piperidin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S2/c1-27-18(24)15-14(6-10-28-15)29(25,26)21-8-4-12(5-9-21)22-11-20-16-13(17(22)23)3-2-7-19-16/h2-3,6-7,10-12H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMODLPEBGZLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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